Ethyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives This compound is characterized by its unique structure, which includes a benzoxepine ring system fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as substituted phenols and haloalkanes under basic conditions.
Amidation: The benzoxepine intermediate is then subjected to amidation with 4-aminobenzoic acid or its derivatives to form the amido group.
Esterification: The final step involves the esterification of the amido intermediate with ethyl alcohol in the presence of an acid catalyst to yield ETHYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxepine ring or benzoate ester are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
ETHYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Methyl 4-aminobenzoate: Another ester derivative with similar applications.
Ethyl 3-(8-methyl-1-benzoxepine-4-amido)benzoate: A closely related compound with slight structural differences.
The uniqueness of ETHYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE lies in its specific benzoxepine ring system and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 4-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO4/c1-3-25-21(24)15-5-7-18(8-6-15)22-20(23)16-10-11-26-19-9-4-14(2)12-17(19)13-16/h4-13H,3H2,1-2H3,(H,22,23) |
InChI Key |
AOAKYAINVNXBOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)C)OC=C2 |
Origin of Product |
United States |
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